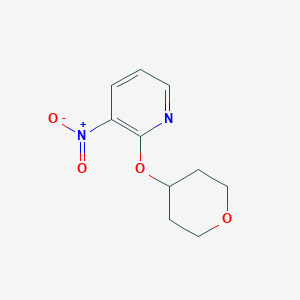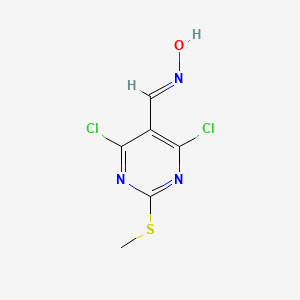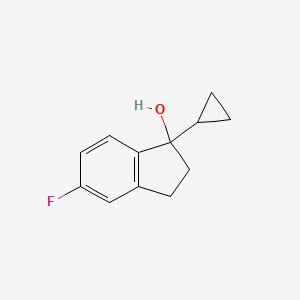![molecular formula C18H20N8O2 B1394522 N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine CAS No. 944396-88-7](/img/structure/B1394522.png)
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine
Descripción general
Descripción
“N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, with one methoxy group (-OCH3) attached. It also contains a morpholino group, which is a common moiety in organic chemistry, and a bipyrimidine, which is composed of two pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine rings would contribute to the planarity of the molecule, while the morpholino and methoxy groups could introduce steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrimidine rings might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The morpholino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Intracellular Nitric Oxide Sensing
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine compounds have been highlighted for their applications in intracellular nitric oxide sensing. Cyclometalated iridium(III) bipyridyl–phenylenediamine complexes incorporating this structure have been developed to visualize intracellular NO in cells such as HeLa cells and RAW 264.7 murine macrophages. These complexes are noncytotoxic and exhibit specific reactivity towards nitric oxide over other reactive oxygen and nitrogen species, proving their utility in biological and medical research for understanding cell signaling and nitric oxide-related physiological and pathological processes (Law et al., 2014).
Structural Chemistry and Crystallography
The compound has been studied for its structural and crystallographic characteristics. The synthesis and structural characterization of its derivatives, including mono-hydrobromide salts, have revealed intricate details about their molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns. These findings are crucial for the field of structural chemistry, providing insights into the molecular interactions and arrangement in solid-state forms (Böck et al., 2021).
Luminescence and Photophysical Properties
Research has also explored the luminescent and photophysical properties of this compound's derivatives. These compounds have been noted for their potential in creating materials with specific light-emitting properties, useful in fields like optoelectronics and display technology. Their emission properties, influenced by factors like molecular structure and environment, have been comprehensively studied, paving the way for innovative applications in material sciences (Ahipa et al., 2014).
Mecanismo De Acción
Biochemical Pathways
The inhibition of PI3K by NIBR-17 primarily affects the PI3K/Akt/mTOR pathway. This pathway is crucial for many cellular processes, including cell cycle progression, growth, and survival. By inhibiting PI3K, NIBR-17 prevents the activation of Akt, a key player in promoting cell survival and growth. This, in turn, inhibits mTOR, a central regulator of cell growth and proliferation .
Pharmacokinetics
It is known that the compound has suitable pharmacokinetic properties for in vivo studies
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by NIBR-17 leads to a decrease in cell growth and proliferation. This makes NIBR-17 a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYTIOLZIKUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



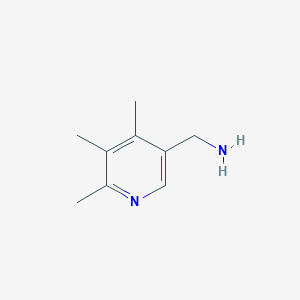

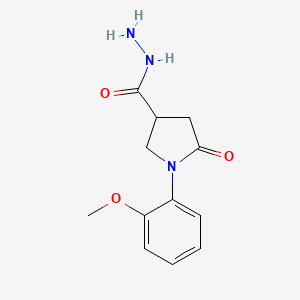
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)

![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)
